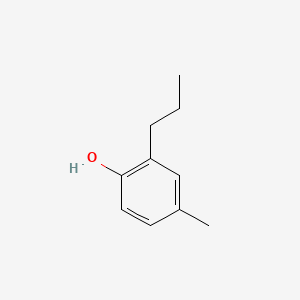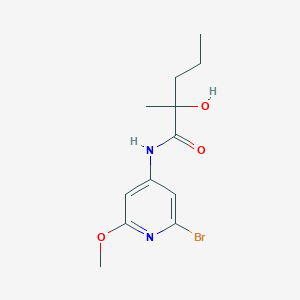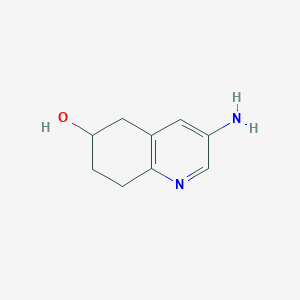
3-Amino-5,6,7,8-tetrahydroquinolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5,6,7,8-tetrahydroquinolin-6-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of an amino group at the 3-position and a hydroxyl group at the 6-position on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6,7,8-tetrahydroquinolin-6-ol can be achieved through several synthetic routes. One common method involves the reduction of 3-nitro-5,6,7,8-tetrahydroquinolin-6-ol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another approach is the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5,6,7,8-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and bacterial infections.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-5,6,7,8-tetrahydroquinolin-6-ol involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may induce oxidative stress in cancer cells, leading to cell death through apoptosis. It can also inhibit key enzymes involved in cell proliferation and survival, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6,7,8-Tetrahydroquinolin-3-ol
- 5,6,7,8-Tetrahydroquinolin-8-ol
- 8-Amino-5,6,7,8-tetrahydroquinoline
Comparison
Compared to similar compounds, 3-Amino-5,6,7,8-tetrahydroquinolin-6-ol is unique due to the specific positioning of the amino and hydroxyl groups, which can influence its reactivity and biological activity. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
3-amino-5,6,7,8-tetrahydroquinolin-6-ol |
InChI |
InChI=1S/C9H12N2O/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h3,5,8,12H,1-2,4,10H2 |
Clé InChI |
BXNPMKKQEZAHDO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1O)C=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


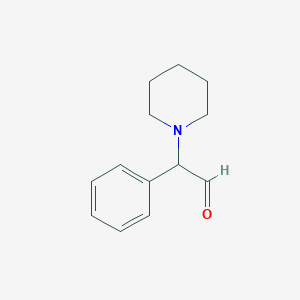
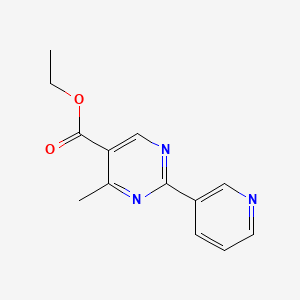
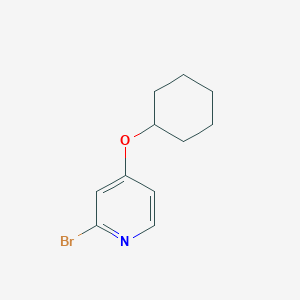
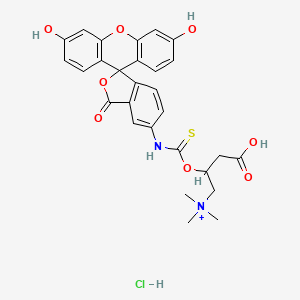


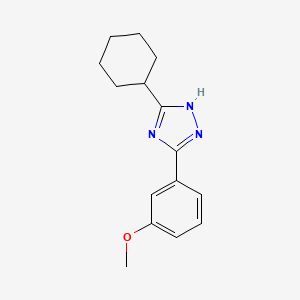
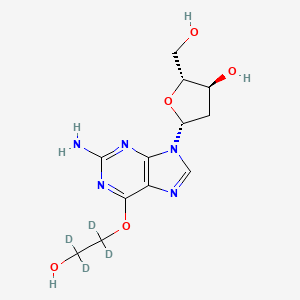
![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)

![2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate](/img/structure/B13851892.png)
